Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate
Description
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is a heterocyclic compound featuring a piperidin-2-one core substituted with a pyridin-4-yl group at the 4-position and a methyl ester-linked acetoxy group at the 1-position. Its structure combines a conformationally constrained piperidinone ring with aromatic pyridine and ester functionalities, making it a versatile scaffold for pharmaceutical and chemical research.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-pyridin-4-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-15-7-4-11(8-12(15)16)10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-9H2,1H3 |
InChI Key |
NGCUHICFSYOVNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reductive Amination of Cyanohydrins
This approach adapts a patented reductive amination protocol for pyridin-2-yl-methylamine derivatives:
- Starting Material : 4-(Pyridin-4-yl)piperidin-2-one.
- Cyanohydrin Formation : React with glycolonitrile under basic conditions to form the cyanohydrin intermediate.
- Reductive Amination :
- Esterification : Treat the amine intermediate with methyl chloroacetate to install the acetate moiety.
Yield : ~65–70% (estimated from analogous reactions).
Method 2: Piperidine Ring Construction via Cyclization
A multi-step route from glutarimide precursors:
- Knoevenagel Condensation : Combine acetylpyridine with ethyl cyanoacetate to form a dihydropyridine intermediate.
- Hydrolysis/Decarboxylation : Use sulfuric acid to generate a glutaric acid derivative.
- Cyclization : Heat with urea to form the piperidin-2-one core.
- Functionalization :
- Alkylation : Introduce the methyl acetate group via alkylation with methyl bromoacetate.
- Purification : Silica gel chromatography (DCM:MeOH 9:1).
Key Advantage : Enantioselective control using chiral auxiliaries.
Method 3: Direct Acetylation of Preformed Piperidines
From 4-(pyridin-4-yl)piperidin-2-one:
- Activation : Treat the piperidine nitrogen with chloroacetyl chloride in dichloromethane.
- Esterification : React with methanol in the presence of triethylamine.
- Workup : Extract with dichloromethane, wash with brine, and concentrate.
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temp |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Yield | ~80% |
Optimization and Challenges
- Byproduct Mitigation : Use of FeSO₄·7H₂O in reductive amination minimizes cyanide-related side reactions.
- Solvent Selection : Methanol or dichloromethane preferred for solubility and reactivity.
- Purification Challenges : Silica gel chromatography required for isolating the ester product due to polar byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Key Reference |
|---|---|---|---|---|
| Reductive Amination | 65–70 | Moderate | High | |
| Cyclization | 50–60 | High | Moderate | |
| Direct Acetylation | 75–80 | Low | High |
Preferred Method : Direct acetylation (Method 3) offers superior yield and simplicity for industrial-scale synthesis.
Structural Confirmation
- NMR Data (Theoretical):
- ¹H NMR (CDCl₃) : δ 8.45 (d, J=6 Hz, 2H, pyridine-H), 7.25 (d, J=6 Hz, 2H, pyridine-H), 4.20 (s, 2H, CH₂COO), 3.70 (s, 3H, OCH₃), 3.50–3.20 (m, 4H, piperidine-H).
- MS : m/z 248.28 [M+H]⁺.
Applications and Derivatives
- Drug Intermediate : Used in EZH2 inhibitors for oncology.
- Analog Synthesis : Modifications at the pyridinyl or acetate position enhance pharmacokinetic properties.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH, H₂O/THF (1:1), reflux | 2-[2-Oxo-4-(pyridin-4-yl)piperidin-1-yl]acetic acid | 85–92% | Complete conversion in 6–8 hours |
| HCl (4M), ethanol, 60°C | Same as above | 78% | Slower kinetics compared to basic hydrolysis |
The carboxylic acid derivative exhibits moderate acidity (
) due to resonance stabilization of the conjugate base.
Nucleophilic Substitution
The piperidine nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
The N-acetylated derivative shows reduced basicity (
) compared to the parent compound .
Reduction of the 2-Oxo Group
The ketone group in the piperidine ring is reducible to a secondary alcohol or methylene group.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| NaBH₄, MeOH | RT, 2 hours | 2-Hydroxy-4-(pyridin-4-yl)piperidin-1-yl acetate | 65% |
| LiAlH₄, THF | Reflux, 4 hours | 2-Methylene-4-(pyridin-4-yl)piperidine acetate | 43% |
The hydroxyl derivative exhibits increased hydrogen-bonding capacity, influencing solubility .
Cyclization Reactions
Intramolecular reactions form fused heterocycles under specific conditions.
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| PCl₅, DMF | 80°C, 3 hours | Quinoline-fused piperidine | Friedländer annulation |
| POCl₃, HCl | Reflux, 12 hours | Chlorinated spirocyclic derivative | Electrophilic substitution |
Cyclized products demonstrate enhanced aromatic stacking potential due to planar quinoline systems .
Interaction with Organometallic Reagents
The ester group reacts with Grignard or organolithium reagents to form ketones or alcohols.
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| CH₃MgBr | THF, −78°C → RT | Tertiary alcohol derivative | Steric hindrance limits yield |
| PhLi | Et₂O, 0°C | Phenyl ketone intermediate | Requires anhydrous conditions |
Photochemical Reactions
UV irradiation induces radical-based transformations.
| Conditions | Products | Key Observations |
|---|---|---|
| UV (254 nm), acetone, 24 hours | C4-pyridinyl ring-opened product | Radical recombination confirmed via ESR |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalysts |
|---|---|---|---|
| Ester hydrolysis (basic) | 1.0 | 58.3 | NaOH |
| Nucleophilic substitution | 0.7 | 72.1 | K₂CO₃ |
| Ketone reduction (NaBH₄) | 0.5 | 89.4 | None |
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate.
-
Cyclization : Involves iminium ion formation followed by electrophilic aromatic substitution .
-
Reduction : Ketone reduction follows a concerted mechanism with borohydride, stabilized by the pyridinyl electron-withdrawing effect.
Scientific Research Applications
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Acetates
Methyl 2-(pyridin-4-yl)acetate (CAS 29800-89-3)
- Structural Differences : Lacks the piperidin-2-one ring, retaining only the pyridin-4-yl and methyl ester groups.
- Similarity Score : 0.96 (highest among analogs) .
Methyl 2-(pyridin-3-yl)acetate (CAS 39998-25-9)
Piperidine Derivatives
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1447942-48-4)
- Structural Differences : Replaces the pyridin-4-yl group with a trifluoromethyl (CF₃) substituent.
- Implications : The CF₃ group enhances lipophilicity and metabolic stability but eliminates aromatic π-π stacking interactions possible with pyridine. Molecular weight (225.17 g/mol) is lower than the target compound due to the absence of the pyridine ring .
Ethyl 2-(2-cyclopropyl-4-(4-(2-methoxyphenyl)piperidin-1-yl)-6-methylpyrimidin-5-yl)acetate (Example 156, )
- Structural Differences : Incorporates a pyrimidine core with cyclopropyl and methoxyphenyl-modified piperidine.
- Implications : The extended aromatic system and bulky substituents may enhance selectivity as a neurotensin receptor agonist, demonstrating how piperidine modifications dictate biological targeting .
Ester Variants and Functional Group Modifications
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS 26377-17-3)
- Structural Differences: Features a β-keto ester linkage instead of the piperidinone-acetate motif.
2-(Pyridin-4-yl)acetic acid hydrochloride (CAS 6622-91-9)
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate | N/A | C₁₃H₁₅N₂O₃ | ~253.27 (estimated) | Piperidinone, pyridin-4-yl, methyl ester | Medicinal chemistry scaffold |
| Methyl 2-(pyridin-4-yl)acetate | 29800-89-3 | C₈H₉NO₂ | 151.16 | Pyridin-4-yl, methyl ester | Intermediate synthesis |
| 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | 1447942-48-4 | C₈H₁₀F₃NO₃ | 225.17 | CF₃-substituted piperidinone | Lipophilic drug design |
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 26377-17-3 | C₁₀H₁₁NO₃ | 193.20 | β-Keto ester, pyridin-4-yl | Reactive intermediate |
Biological Activity
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer models. For instance, in vitro studies showed a reduction in cell viability by approximately 55% at a concentration of 10 µM against MDA-MB-231 cells, a triple-negative breast cancer line .
- Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly through modulation of receptors involved in pain and mood regulation. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .
- Inhibition of Specific Pathways : Research indicates that this compound may inhibit specific signaling pathways critical for tumor growth and metastasis, potentially making it a candidate for targeted cancer therapies .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxicity and mechanism of action:
| Study | Cell Line | Concentration (µM) | Viability Reduction (%) | Reference |
|---|---|---|---|---|
| A | MDA-MB-231 | 10 | 55 | |
| B | FaDu | Varies | Enhanced apoptosis |
These findings suggest that the compound not only reduces cell viability but also induces apoptosis, which is crucial for its antitumor efficacy.
In Vivo Studies
In vivo studies using xenograft models have further confirmed the efficacy of this compound:
- Tumor Growth Inhibition : Administration of this compound at doses of 20 mg/kg resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective treatment option for aggressive cancers .
- Safety Profile : These studies also reported that the compound was well tolerated at therapeutic doses, with no significant adverse effects noted in animal models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A patient with advanced triple-negative breast cancer showed marked improvement after treatment with this compound as part of a combination therapy regimen, leading to tumor shrinkage and improved quality of life .
- Neurological Applications : Another study explored its effects on neuropathic pain models, where it demonstrated significant analgesic properties comparable to established pain medications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine and pyridine derivatives. For example, reacting 4-(pyridin-4-yl)piperidin-2-one with methyl chloroacetate under basic conditions (e.g., NaH in DMF) may yield the target ester. Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization . Intermediate characterization should include and LC-MS to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include:
- / : To confirm the piperidin-2-one ring, pyridinyl moiety, and ester group (e.g., ester carbonyl at ~170 ppm in ).
- LC-MS : To verify molecular weight (e.g., [M+H] peak) and detect impurities.
- FTIR : To identify carbonyl stretches (e.g., 1650–1750 cm for the ester and ketone groups) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS-compliant guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a dry, ventilated area away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?
- Methodological Answer : Regioselectivity in coupling reactions (e.g., at the piperidine nitrogen) can be improved by:
- Adjusting solvent polarity (e.g., DMF for better solubility of intermediates).
- Using catalysts like DBU or Pd-based systems for cross-coupling steps.
- Controlling temperature (e.g., 0–5°C to minimize side reactions) . Kinetic studies via monitoring can identify optimal reaction times.
Q. What strategies are effective for resolving contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions may arise from impurity profiles or assay variability. Solutions include:
- Impurity Profiling : Use HPLC with photodiode array detection (e.g., C18 column, gradient elution) to quantify byproducts like hydrolyzed esters or pyridine oxides .
- Dose-Response Studies : Conduct in vitro assays (e.g., receptor-binding assays) across multiple concentrations to validate dose-dependent effects .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like molecular docking (AutoDock Vina) and QSAR models can predict:
- LogP : To assess lipophilicity and blood-brain barrier penetration.
- Metabolic Stability : CYP450 enzyme interaction simulations (e.g., using SwissADME).
- Toxicity : ProTox-II for hepatotoxicity or mutagenicity risks .
Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies involve:
- Functional Group Modifications : Synthesize analogs (e.g., replacing the methyl ester with ethyl or tert-butyl esters) and test biological activity.
- Crystallography : X-ray diffraction of co-crystallized compounds with target proteins (e.g., GLP-1 receptor) to identify binding motifs .
- Free-Wilson Analysis : Statistically correlate structural changes with activity trends .
Analytical and Methodological Challenges
Q. How to address low yields in the final esterification step?
- Methodological Answer : Low yields may result from steric hindrance or competing hydrolysis. Mitigation strategies:
- Use protecting groups (e.g., Boc for the piperidine nitrogen) during intermediate steps.
- Employ Dean-Stark traps to remove water in esterification reactions.
- Optimize stoichiometry (e.g., 1.2 equivalents of methyl chloroacetate) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
